N-(4-ethoxyphenyl)-4-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-4-phenylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a biphenyl carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-phenylbenzamide typically involves the reaction of 4-ethoxyaniline with 4-biphenylcarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(4-hydroxyphenyl)-4-biphenylcarboxamide.
Reduction: The carbonyl group in the carboxamide can be reduced to form an amine, resulting in the formation of N-(4-ethoxyphenyl)-4-biphenylamine.
Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be carried out using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: N-(4-hydroxyphenyl)-4-biphenylcarboxamide
Reduction: N-(4-ethoxyphenyl)-4-biphenylamine
Substitution: Various halogenated or alkylated derivatives
Scientific Research Applications
N-(4-ethoxyphenyl)-4-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its amide functionality.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and the amide functionality play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)acetamide: Similar structure but with an acetamide group instead of a biphenylcarboxamide.
N-(4-methoxyphenyl)-4-biphenylcarboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-ethoxyphenyl)-4-biphenylamine: Similar structure but with an amine group instead of a carboxamide.
Uniqueness
N-(4-ethoxyphenyl)-4-phenylbenzamide is unique due to the presence of both the ethoxy group and the biphenylcarboxamide structure. This combination of functional groups provides a distinct set of chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C21H19NO2 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C21H19NO2/c1-2-24-20-14-12-19(13-15-20)22-21(23)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,2H2,1H3,(H,22,23) |
InChI Key |
RCZRKPFJSQUESV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.